molecular formula C9H7NO3S2 B12885394 5-Mercaptoquinoline-8-sulfonic acid

5-Mercaptoquinoline-8-sulfonic acid

Cat. No.: B12885394
M. Wt: 241.3 g/mol
InChI Key: NSZAPGREONCCTP-UHFFFAOYSA-N
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Description

5-Mercaptoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H7NO3S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield a variety of quinoline derivatives .

Scientific Research Applications

5-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.

    Industry: It is used in the manufacture of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 5-Mercaptoquinoline-8-sulfonic acid involves its interaction with molecular targets such as metal ions and biological macromolecules. The mercapto group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with a hydroxyl group instead of a mercapto group.

    8-Mercaptoquinoline: Lacks the sulfonic acid group.

    Quinoline-5-sulfonic acid: Lacks the mercapto group

Uniqueness

5-Mercaptoquinoline-8-sulfonic acid is unique due to the presence of both the mercapto and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in applications requiring strong metal ion binding and high solubility .

Properties

Molecular Formula

C9H7NO3S2

Molecular Weight

241.3 g/mol

IUPAC Name

5-sulfanylquinoline-8-sulfonic acid

InChI

InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)6-2-1-5-10-9(6)8/h1-5,14H,(H,11,12,13)

InChI Key

NSZAPGREONCCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S

Origin of Product

United States

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